molecular formula C15H19Cl2N3O2 B2530915 N-(3-Chloro-4-methylphenyl)-4-(2-chloropropanoyl)piperazine-1-carboxamide CAS No. 2411308-86-4

N-(3-Chloro-4-methylphenyl)-4-(2-chloropropanoyl)piperazine-1-carboxamide

Cat. No. B2530915
CAS RN: 2411308-86-4
M. Wt: 344.24
InChI Key: PFFXFONIHYCCLK-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-4-(2-chloropropanoyl)piperazine-1-carboxamide, also known as CPP, is a compound that has been widely used in scientific research due to its unique properties. CPP is a piperazine derivative that has been synthesized through several methods, and has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

N-(3-Chloro-4-methylphenyl)-4-(2-chloropropanoyl)piperazine-1-carboxamide acts as a partial agonist at the glycine site on the NMDA receptor, which is important for the regulation of synaptic plasticity and memory formation. By binding to this site, N-(3-Chloro-4-methylphenyl)-4-(2-chloropropanoyl)piperazine-1-carboxamide enhances the activity of the NMDA receptor, leading to increased calcium influx and activation of downstream signaling pathways. This activation has been found to be important for the formation of long-term potentiation, a process that is critical for learning and memory.
Biochemical and physiological effects:
In addition to its effects on the NMDA receptor, N-(3-Chloro-4-methylphenyl)-4-(2-chloropropanoyl)piperazine-1-carboxamide has been found to have a variety of other biochemical and physiological effects. These include modulation of the activity of other neurotransmitter systems, such as the dopaminergic and serotonergic systems, as well as effects on ion channels and intracellular signaling pathways. N-(3-Chloro-4-methylphenyl)-4-(2-chloropropanoyl)piperazine-1-carboxamide has also been found to have analgesic properties, and has been investigated as a potential treatment for chronic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-Chloro-4-methylphenyl)-4-(2-chloropropanoyl)piperazine-1-carboxamide in lab experiments is its ability to cross the blood-brain barrier and specifically target the NMDA receptor. This makes it a valuable tool for investigating the role of this receptor in neurological disorders and cognitive processes. However, there are also limitations to the use of N-(3-Chloro-4-methylphenyl)-4-(2-chloropropanoyl)piperazine-1-carboxamide, including its potential for off-target effects and its relatively short half-life in vivo.

Future Directions

There are many potential future directions for research on N-(3-Chloro-4-methylphenyl)-4-(2-chloropropanoyl)piperazine-1-carboxamide, including the development of more selective NMDA receptor modulators, the investigation of the role of the NMDA receptor in other neurological disorders, and the exploration of the potential therapeutic effects of NMDA receptor modulation in combination with other treatments. Additionally, there is a need for further research on the safety and efficacy of N-(3-Chloro-4-methylphenyl)-4-(2-chloropropanoyl)piperazine-1-carboxamide and other NMDA receptor modulators in human subjects.

Synthesis Methods

N-(3-Chloro-4-methylphenyl)-4-(2-chloropropanoyl)piperazine-1-carboxamide can be synthesized through several methods, including the reaction of 1-(3-chloro-4-methylphenyl)piperazine with 2-chloropropanoyl chloride in the presence of triethylamine, or the reaction of 1-(3-chloro-4-methylphenyl)piperazine with chloroacetyl chloride in the presence of triethylamine. These methods have been found to produce high yields of N-(3-Chloro-4-methylphenyl)-4-(2-chloropropanoyl)piperazine-1-carboxamide, making it readily available for research purposes.

Scientific Research Applications

N-(3-Chloro-4-methylphenyl)-4-(2-chloropropanoyl)piperazine-1-carboxamide has been widely used in scientific research due to its ability to cross the blood-brain barrier and bind to a specific site on the N-methyl-D-aspartate (NMDA) receptor. This binding site is known as the glycine site, and N-(3-Chloro-4-methylphenyl)-4-(2-chloropropanoyl)piperazine-1-carboxamide has been found to act as a partial agonist at this site. N-(3-Chloro-4-methylphenyl)-4-(2-chloropropanoyl)piperazine-1-carboxamide has been used in a variety of studies, including those investigating the role of the NMDA receptor in learning and memory, as well as those exploring the potential therapeutic effects of NMDA receptor modulators in neurological disorders such as Alzheimer's disease and schizophrenia.

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-4-(2-chloropropanoyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2N3O2/c1-10-3-4-12(9-13(10)17)18-15(22)20-7-5-19(6-8-20)14(21)11(2)16/h3-4,9,11H,5-8H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFXFONIHYCCLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C(=O)C(C)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Chloro-4-methylphenyl)-4-(2-chloropropanoyl)piperazine-1-carboxamide

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